molecular formula C3H8O<br>C3H8O<br>CH3CH2CH2OH B7761284 1-Propanol CAS No. 62309-51-7

1-Propanol

Cat. No.: B7761284
CAS No.: 62309-51-7
M. Wt: 60.10 g/mol
InChI Key: BDERNNFJNOPAEC-UHFFFAOYSA-N
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Description

1-Propanol, also known as propan-1-ol or n-propyl alcohol, is a primary alcohol with the chemical formula CH3CH2CH2OH. It is a colorless liquid with a mild, alcohol-like odor. This compound is an isomer of 2-propanol (isopropanol) and is commonly used as a solvent in the pharmaceutical industry, for resins and cellulose esters, and sometimes as a disinfecting agent .

Mechanism of Action

Target of Action

1-Propanol, also known as propan-1-ol, is a primary alcohol . The primary target of this compound is the hydroxyl functional group (-OH) attached to a carbon atom with at least two hydrogen atoms . This occurs when the hydroxyl group is at the end of the molecule chain .

Mode of Action

This compound interacts with its targets through hydrogen bonding . This interaction results in changes in the physical and chemical properties of the molecules, making this compound an effective solvent in various industries .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be produced in Escherichia coli via extended dissimilation of succinate under anaerobic conditions through the expression of the endogenous sleeping beauty mutase (Sbm) operon . It can also be converted to alkyl halides . For example, red phosphorus and iodine can produce n-propyl iodide, while PCl3 with catalytic ZnCl2 gives n-propyl chloride .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized into propionic acid . Many toxicology studies find oral acute LD50 ranging from 1.9 g/kg to 6.5 g/kg (compared to 7.06 g/kg for ethanol) .

Result of Action

The molecular and cellular effects of this compound’s action include alcoholic intoxication and high anion gap metabolic acidosis . It is thought to be similar to ethanol in its effects on the human body, but 2–4 times more potent according to a study conducted on rabbits .

Biochemical Analysis

Biochemical Properties

1-Propanol plays a significant role in biochemical reactions, particularly in engineered Escherichia coli strains. It is produced via extended dissimilation of succinate under anaerobic conditions through expression of the endogenous sleeping beauty mutase (Sbm) operon .

Cellular Effects

This compound influences cell function by causing a major metabolic shift from acidogenesis to solventogenesis. This shift results in an enhanced glycerol dissimilation .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the Sbm operon on the genome, which serves as an ancillary channel for consuming reducing equivalents upon anaerobic dissimilation of glycerol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Anaerobic fed-batch cultivation of engineered E. coli strains with glycerol as the major carbon source produced high titers of nearly 7 g/L this compound .

Metabolic Pathways

This pathway serves as an ancillary channel for consuming reducing equivalents upon anaerobic dissimilation of glycerol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol is primarily synthesized by the catalytic hydrogenation of propionaldehyde. Propionaldehyde is produced via the oxo process, which involves the hydroformylation of ethylene using carbon monoxide and hydrogen in the presence of a catalyst such as cobalt octacarbonyl or a rhodium complex .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route. The oxo process is favored due to its efficiency and the availability of ethylene as a starting material. The reaction conditions involve high pressure and temperature to facilitate the hydroformylation and subsequent hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions: 1-Propanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Propanal, Propanoic acid

    Reduction: Propane

    Substitution: n-Propyl iodide, n-Propyl chloride

Scientific Research Applications

1-Propanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Propanol is often compared with its isomer, 2-propanol (isopropanol), and other similar alcohols:

    2-Propanol (Isopropanol): While both are colorless liquids, this compound has a slightly higher boiling point and lower solubility in water compared to 2-propanol. .

    Ethanol: Ethanol has a lower boiling point and is more commonly used in beverages and as a fuel additive. It is also a primary alcohol like this compound but has a shorter carbon chain.

    Butanol: Butanol has a higher boiling point and is used as an industrial solvent and in the production of butyl acrylate.

Properties

IUPAC Name

propan-1-ol
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InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O, Array, CH3CH2CH2OH
Record name N-PROPANOL
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Record name 1-propanol
Source Wikipedia
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Record name propanol
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DSSTOX Substance ID

DTXSID2021739
Record name 1-Propanol
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Molecular Weight

60.10 g/mol
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Physical Description

N-propanol appears as a clear colorless liquid with a sharp musty odor like rubbing alcohol. Flash point 53-77 °F. Autoignites at 700 °F. Vapors are heavier than air and mildly irritate the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, rubbing alcohols, soaps, window cleaners, acetone and other chemicals and products., Liquid, Colorless liquid with a mild, alcohol-like odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid, Colorless liquid with a mild, alcohol-like odor.
Record name N-PROPANOL
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Record name n-Propyl alcohol
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Record name 1-PROPANOL
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Record name Propyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name N-PROPYL ALCOHOL (N-PROPANOL)
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Boiling Point

207 °F at 760 mmHg (USCG, 1999), 97.2 °C, 97 °C, 207 °F
Record name N-PROPANOL
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Record name 1-PROPANOL
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Record name N-PROPYL ALCOHOL (N-PROPANOL)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Flash Point

77 °F (USCG, 1999), 23 °C, 23 °C, 74 °F (closed cup), 22 °C (open cup), 15 °C c.c., 72 °F
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Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
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Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/489
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
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URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Miscible (NIOSH, 2023), MISCIBLE WITH PROPYLENE GLYCOL, > 10% acetone, > 10% benzene, > 10% ether, For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page., 1000.0 mg/mL, Solubility in water: miscible, 1 ml in 1 ml 95% alcohol (in ethanol), Miscible
Record name N-PROPANOL
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Record name Propyl alcohol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-PROPANOL
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Record name Propyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name n-Propyl alcohol
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8053 @ 20 °C/4 °C, % IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG, Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C, Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm, Relative density (water = 1): 0.8, 0.800-0.805, 0.81
Record name N-PROPANOL
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Record name N-PROPANOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Propyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/489
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.1 (Air = 1), Relative vapor density (air = 1): 2.1
Record name N-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

44.98 mmHg (USCG, 1999), 21.0 [mmHg], 21.0 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 15 mmHg
Record name N-PROPANOL
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Impurities

Sales specifications: water (0.1 wt%), acidity (0.003 wt% as acetic acid); 2-methylpentanal (10 ppm), Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg)
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Color/Form

Colorless liquid.

CAS No.

71-23-8
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Melting Point

-195.2 °F (USCG, 1999), -127 °C, -126.1 °C, -196 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Propanol
Reactant of Route 2
1-Propanol
Reactant of Route 3
1-Propanol
Reactant of Route 4
1-Propanol
Reactant of Route 5
1-Propanol
Reactant of Route 6
1-Propanol

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